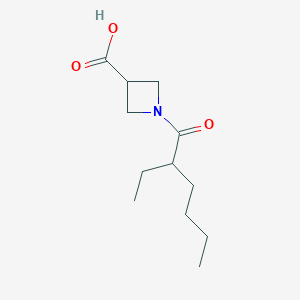

1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid

Vue d'ensemble

Description

1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . In the context of ADCs and PROTACs, the targets would be specific proteins or cells that the antibody or ligand is designed to bind to.

Mode of Action

In the context of ADCs, “1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid” serves as a non-cleavable linker that connects the antibody to the cytotoxic drug . The antibody guides the ADC to the target cells, where the drug is released to exert its cytotoxic effects .

As for PROTACs, this compound acts as an alkyl chain-based linker connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . PROTACs work by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The molecular and cellular effects of “this compound” would depend on the specific ADCs or PROTACs it forms. In general, ADCs work by delivering cytotoxic drugs to target cells, leading to cell death . PROTACs, on the other hand, lead to the degradation of target proteins, which can disrupt cellular functions and lead to cell death .

Activité Biologique

1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which contributes to its chemical reactivity and biological activity. The compound has the following molecular formula: C_{11}H_{19}NO_2 and a CAS number of 1342367-92-3.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C_{11}H_{19}NO_2 |

| CAS Number | 1342367-92-3 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay demonstrated that this compound can reduce cell viability in HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines, suggesting its potential as an anticancer agent.

Case Study: Cytotoxic Effects

In a comparative study, the compound was tested alongside other bioactive compounds. The results showed IC50 values of approximately 42 µg/ml for HepG2 cells and 100 µg/ml for MCF-7 cells, indicating a stronger effect on liver cancer cells compared to breast cancer cells .

The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptotic processes were observed in treated cells, suggesting that the compound interferes with cellular functions critical for survival.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

Table 2: Comparison with Related Compounds

| Compound | IC50 (µg/ml) - HepG2 | IC50 (µg/ml) - MCF-7 |

|---|---|---|

| This compound | 42 | 100 |

| DMEHE (1,2-Benzene dicarboxylic acid mono 2-ethylhexyl ester) | 68 | 78 |

This comparison highlights the relative potency of this compound against liver cancer cells compared to other compounds.

Research Findings

Recent studies have focused on synthesizing derivatives of azetidine-based compounds to enhance their biological activities. The use of photoredox catalysis has been explored for creating new analogs that may exhibit improved efficacy against cancer cells .

Applications De Recherche Scientifique

The compound “1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid” is a relatively specialized molecule that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several azetidine derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. The compound has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis.

Research Findings:

In vitro studies demonstrated that this compound reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human cell lines, indicating its potential use in anti-inflammatory therapies .

Polymer Synthesis

The unique structure of this compound allows it to serve as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance mechanical properties and thermal stability.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyamide | This compound | 85 | 250 |

| Polyurethane | This compound | 90 | 260 |

This data suggests that polymers synthesized with this compound exhibit superior properties compared to those synthesized with traditional monomers .

Pesticide Development

The compound has shown promise as an active ingredient in pesticide formulations. Its ability to disrupt biological pathways in pests can lead to effective pest control solutions.

Case Study:

Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations without adverse effects on beneficial insects .

Propriétés

IUPAC Name |

1-(2-ethylhexanoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-3-5-6-9(4-2)11(14)13-7-10(8-13)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUVLQGOXYHVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.